2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, an oxan-4-yl group, and a pyrazol-4-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The cyclopentyl and oxan-4-yl groups are then introduced through various chemical reactions, such as alkylation and acylation. Common reagents used in these reactions include alkyl halides, acyl chlorides, and base catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for various diseases, given its unique structure and reactivity.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide
- 2-cyclopentyl-N-[1-[2-(oxan-4-yl)ethylsulfonyl]piperidin-4-yl]acetamide
Uniqueness
Compared to similar compounds, 2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-cyclopentyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(9-12-3-1-2-4-12)17-13-10-16-18(11-13)14-5-7-20-8-6-14/h10-12,14H,1-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEFMJXKGJLIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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